molecular formula C11H16ClNO2 B1374370 4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride CAS No. 148127-06-4

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride

Cat. No.: B1374370
CAS No.: 148127-06-4
M. Wt: 229.7 g/mol
InChI Key: OVCPFYNTYUOXBT-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)ethylbenzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Material: 4-(Dimethylamino)ethylbenzoic acid.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: A closely related compound with similar chemical properties.

    4-(Aminoethyl)benzoic acid hydrochloride: Another similar compound used in various research applications.

Uniqueness

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride, also known as DMAB, is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16ClN O2
  • Molecular Weight : 227.71 g/mol

The biological activity of DMAB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Anticholinesterase Activity : DMAB acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Effects : Research indicates that DMAB can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Anticancer Properties

DMAB has demonstrated significant anticancer activity in various studies. Below is a summary of its effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-723.31 ± 0.09Induction of apoptosis and cell cycle arrest
HepG272.22 ± 0.14Inhibition of proliferation
HCT11653.29 ± 0.25Modulation of apoptotic pathways

These results indicate that DMAB may be effective in targeting various cancer types through multiple mechanisms.

Neuroprotective Effects

In addition to its anticancer properties, DMAB exhibits neuroprotective effects by inhibiting AChE activity:

  • AChE Inhibition : Studies have shown that DMAB has an IC50 value ranging from 13.62 nM to 33.00 nM compared to standard drugs like donepezil . This suggests its potential utility in treating conditions characterized by cholinergic deficits.

Case Study 1: DMAB in Alzheimer's Disease Models

In a study involving animal models of Alzheimer's disease, DMAB was administered at varying doses. The results demonstrated a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Case Study 2: Anticancer Efficacy in MCF-7 Cells

A series of experiments were conducted using MCF-7 breast cancer cells treated with DMAB. Flow cytometry analysis revealed that treatment led to a marked increase in apoptotic cells, indicating that DMAB effectively induces programmed cell death in tumor cells .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPFYNTYUOXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148127-06-4
Record name 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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